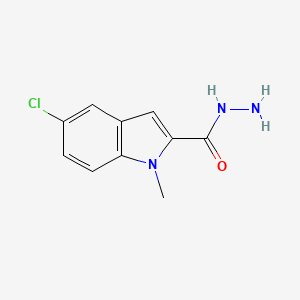

5-chloro-1-methyl-1H-indole-2-carbohydrazide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-chloro-1-methyl-1H-indole-2-carbohydrazide is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-methyl-1H-indole-2-carbohydrazide typically involves the reaction of 5-chloro-1-methyl-1H-indole-2-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

化学反应分析

Cyclization Reactions

5-Chloro-1-methyl-1H-indole-2-carbohydrazide serves as a versatile precursor for heterocyclic ring formation. Key cyclization pathways include:

-

Triazinoindolone Formation : Reaction with methyl orthoformate in DMF under reflux yields 6,8-dichloro triazino[4,5-a]indol-1(2H)-one derivatives. This cyclization proceeds via dehydration and intramolecular nucleophilic attack (Fig. 1A) .

-

Pyridazinoindole Synthesis : Treatment with hydrazine hydrate or aryl hydrazines leads to cyclized pyridazino[4,5-b]indol-4(5H)-ones. Notably, microwave-assisted methods reduce reaction times by 80% compared to conventional heating .

| Reaction Type | Reagents/Conditions | Product Structure | Yield (%) |

|---|---|---|---|

| Triazinoindolone formation | Methyl orthoformate, DMF, reflux | Triazino[4,5-a]indol-1(2H)-one | 72–85 |

| Pyridazinoindole synthesis | Hydrazine hydrate, ethanol, Δ | Pyridazino[4,5-b]indol-4(5H)-one | 60–78 |

Fig. 1A : Cyclization mechanism for triazinoindolone formation .

Condensation with Carbonyl Compounds

The carbohydrazide group undergoes nucleophilic addition with carbonyl-containing reagents:

-

Isatin Derivatives : Reflux with isatin analogs (e.g., 5-nitroisatin) in ethanol/acetic acid produces Schiff bases, which cyclize to form indole-isatin conjugates. These compounds exhibit antiproliferative activity (GI₅₀ = 29–78 nM) .

-

Ketones/Aldehydes : Condensation with aromatic aldehydes (e.g., 4-chlorobenzaldehyde) generates hydrazones, which are precursors for thiazolidinone derivatives upon reaction with thioglycolic acid .

| Substrate | Reagents/Conditions | Product | Biological Activity |

|---|---|---|---|

| 5-Nitroisatin | Ethanol, glacial acetic acid, Δ | Indole-isatin conjugate | Antiproliferative (GI₅₀ = 29 nM) |

| 4-Chlorobenzaldehyde | Thioglycolic acid, DMF, MW | Indolylthiazolidinone | Antimicrobial (MIC = 8 µg/mL) |

Microwave (MW) assistance enhances reaction efficiency, reducing time from 8–12 hours to 15–30 minutes .

Formylation and Halogenation

Electrophilic substitution reactions occur at the indole ring’s reactive positions:

-

Vilsmeier-Haack Formylation : Treatment with POCl₃/DMF introduces a formyl group at the 3-position, yielding ethyl 3-formyl-5-chloro-1H-indole-2-carboxylate derivatives. This reaction is regioselective (>90% purity) .

-

Chlorination : Exposure to SOCl₂ or PCl₅ facilitates halogenation at the 5-position, though steric hindrance from the methyl group limits further substitution .

Mannich Reactions

The indole nitrogen participates in Mannich reactions to introduce aminoalkyl side chains:

-

Formaldehyde/Morpholine : Reacts under mild conditions (EtOH, 50°C) to form 3-(morpholinomethyl)-5-chloro-1H-indole-2-carbohydrazide. These modifications enhance solubility and CNS activity .

| Amine Component | Conditions | Product | Application |

|---|---|---|---|

| Morpholine | EtOH, 50°C, 4 h | 3-(Morpholinomethyl) derivative | Tranquilizing agents |

| N-Ethylpiperazine | DMF, microwave, 15 min | Piperazinylmethyl analog | Anticonvulsant candidates |

Nucleophilic Substitution

The 5-chloro substituent undergoes selective displacement under controlled conditions:

-

Aminolysis : Reaction with primary amines (e.g., benzylamine) in DMF at 120°C replaces chlorine with amine groups, yielding 5-amino derivatives .

-

Thiol Exchange : Treatment with thiophenol/K₂CO₃ produces 5-phenylthio analogs, though yields are moderate (45–55%) due to steric constraints .

Oxidation and Reduction

科学研究应用

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against a range of pathogens, including Gram-positive and Gram-negative bacteria as well as fungi.

Key Findings:

- In a study assessing antimicrobial efficacy, derivatives of 5-chloro-1-methyl-1H-indole-2-carbohydrazide exhibited minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating strong antibacterial activity .

- The compound showed effective inhibition against Escherichia coli and Pseudomonas aeruginosa, with diameter of inhibition zone (DIZ) values reaching up to 22 mm for certain derivatives .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Pathogen | DIZ (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 21 | 0.25 |

| Bacillus subtilis | 22 | - |

| Escherichia coli | 19 | - |

| Pseudomonas aeruginosa | 18 | - |

| Candida albicans | 25 | - |

Anticancer Properties

This compound has been investigated for its anticancer potential, particularly targeting pathways associated with melanoma and other cancers.

Key Findings:

- In vitro studies revealed that this compound induced significant apoptosis in A375 melanoma cells, with an IC50 value of 4.2 µM, suggesting potent anticancer properties .

- The compound's mechanism involves the inhibition of key protein kinases such as EGFR and CDK2, which are critical in cancer progression .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 4.2 | Induction of apoptosis |

| MCF-10A (Non-cancerous) | >50 | Non-cytotoxic at tested concentrations |

Biochemical Pathways

The biochemical pathways affected by this compound are extensive due to its structural characteristics.

Mechanisms of Action:

- Antiviral Activity: The compound has shown potential antiviral effects by inhibiting viral replication processes.

- Anti-inflammatory Effects: Its derivatives are being studied for their anti-inflammatory properties, which may have implications in treating chronic inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Antimicrobial Evaluation: A study demonstrated its efficacy against MRSA, establishing a correlation between structural modifications and enhanced biological activity .

- Anticancer Research: Another investigation focused on the compound's ability to inhibit cell proliferation in various cancer cell lines, confirming its potential as a lead compound for developing new anticancer therapies .

- Biochemical Interaction Studies: Research involving molecular docking simulations illustrated how the compound interacts with target proteins at the molecular level, providing insights into its mode of action .

作用机制

The mechanism of action of 5-chloro-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- 5-chloro-3-phenyl-1H-indole-2-carbohydrazide

- 5-chloro-N’-isopropyl-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

- 5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide

Uniqueness

5-chloro-1-methyl-1H-indole-2-carbohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

5-Chloro-1-methyl-1H-indole-2-carbohydrazide is a derivative of indole, a significant heterocyclic compound known for its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Indole derivatives are recognized for their ability to modulate multiple biochemical pathways, leading to a range of biological effects such as:

- Antiviral Activity : Indole derivatives have shown potential in inhibiting viral replication.

- Anticancer Activity : They exhibit antiproliferative effects against various cancer cell lines by targeting critical pathways such as the epidermal growth factor receptor (EGFR) and BRAF pathways.

- Antimicrobial Properties : The compound has demonstrated efficacy against various microbial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Biochemical Pathways

The interactions of this compound with target proteins often involve the formation of hydrogen bonds and ionic interactions with key amino acids. This interaction is crucial for its function as an inhibitor in cancer therapies. For instance, studies have illustrated strong binding affinities between this compound and active sites of kinases involved in tumor growth regulation.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The following table summarizes key findings from recent studies:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| A375 | 4.2 | Induces apoptosis and cell cycle arrest |

| HepG2 | 0.71 | Inhibits cell proliferation |

| MCF-7 | 1.88 | Targets estrogen receptors |

| NCI-H460 | 8.55 | Inhibits VEGF-induced proliferation |

These findings demonstrate the compound's potential as an anticancer agent through various mechanisms, including inducing apoptosis and inhibiting proliferation.

Case Studies

Several specific case studies highlight the effectiveness of this compound:

- Study on Anticancer Activity : A study assessed the compound's effects on A375 melanoma cells, revealing an IC50 value of 4.2 µM, indicating potent anticancer properties . The study noted that the compound induced significant apoptosis and cell cycle arrest at the G2/M phase.

- Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties against MRSA, showing that derivatives exhibited minimal inhibitory concentrations (MIC) as low as 0.25 µg/mL, suggesting strong antimicrobial activity .

- Inhibition of Kinases : Research has identified that this compound can inhibit key protein kinases like EGFR and CDK2, which are crucial in cancer progression, further supporting its potential therapeutic applications .

属性

IUPAC Name |

5-chloro-1-methylindole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCBFSPIYQUKAMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Cl)C=C1C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。